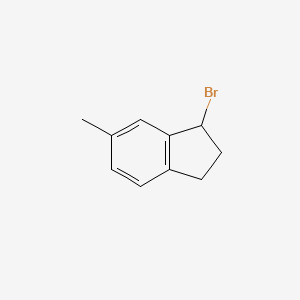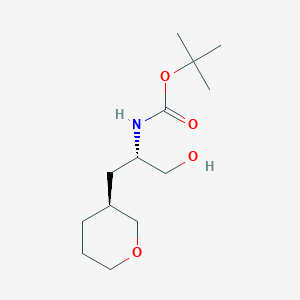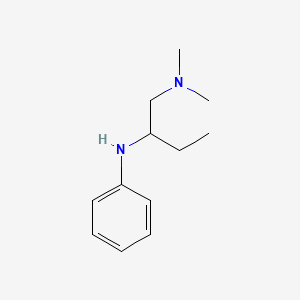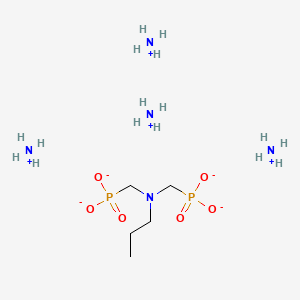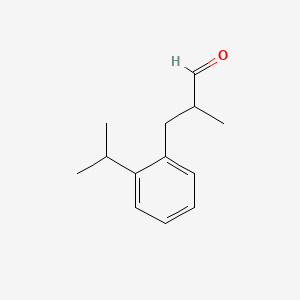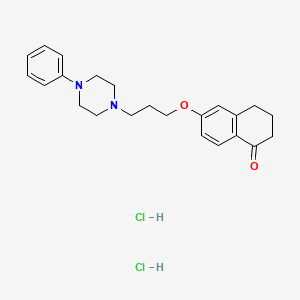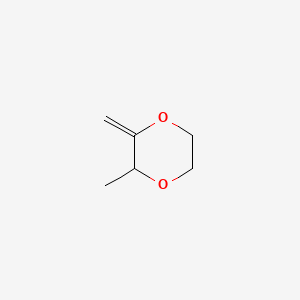
(4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is further modified with a methylamine group. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride molecules, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride typically involves multiple steps. One common method starts with the reduction of 4-nitropyridine-N-oxide using iron and mineral acids . This reduction process yields 4-aminopyridine, which is then further modified through a series of reactions to introduce the aminomethyl and methylamine groups. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous extraction techniques and the use of specific solvents like diethyl ether and ethanol are employed to isolate and purify the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The aminomethyl and methylamine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iron, mineral acids (such as hydrochloric acid and sulfuric acid), and organic solvents like diethyl ether and ethanol . Reaction conditions typically involve controlled temperatures and continuous extraction processes to ensure high yields and purity.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as acetylated or oxidized forms, depending on the specific reagents and conditions used .
Scientific Research Applications
(4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of (4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A precursor in the synthesis of (4-Aminomethyl-pyridin-3-yl)-methyl-amine dihydrochloride, known for its use in treating multiple sclerosis.
N-(pyridin-4-yl)pyridin-4-amine: Another pyridine derivative with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability in the dihydrochloride form and its versatility in undergoing various chemical reactions make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H13Cl2N3 |
|---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
[3-(aminomethyl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c8-3-6-1-2-10-5-7(6)4-9;;/h1-2,5H,3-4,8-9H2;2*1H |
InChI Key |
ALNDEEDIONIZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CN)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)
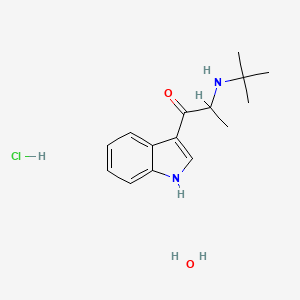
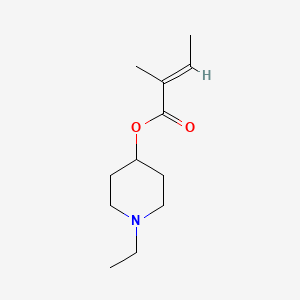

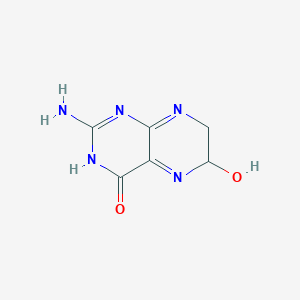

![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
